molecular formula C20H12CrN4NaO8S2 B1585011 Acid Red 186 CAS No. 52677-44-8

Acid Red 186

Cat. No. B1585011
CAS RN: 52677-44-8
M. Wt: 575.5 g/mol
InChI Key: SUGQROYVAPRJDX-UHFFFAOYSA-J
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Description

Acid Red 186 , also known as C.I. Acid Red 186 or C.I. 18810 , belongs to the class of acid dyes . Its molecular structure features a single azo group and forms metal complexes . Here are some key details:



  • Chemical Name : C.I. Acid Red 186

  • CAS Registry Number : 52677-44-8

  • Molecular Formula : C~20~H~14~N~4~Na~2~O~8~S~2~

  • Molecular Weight : 548.46 g/mol

  • Color : Blue-light pink

  • Form : Purplish red powder

  • Solubility : Soluble in water, slightly soluble in ethanol and acetone, insoluble in toluene



Synthesis Analysis

The manufacturing process involves several steps:



  • Diazo Formation : 4-Amino-3-hydroxynaphthalene-1-sulfonic acid is diazotized.

  • Coupling Reaction : The diazo compound couples with 1-(3-sulfophenyl)-3-methyl-5-pyrazolone.

  • Chromium Complex Formation : The resulting compound is transformed into a chromium complex using formic acid and heating at 125°C for 3-5 hours.



Molecular Structure Analysis

Acid Red 186 is a chromium complex with the following structure:



Chemical Reactions Analysis

Acid Red 186 is primarily used for dyeing and printing polyamide, silk, wool fabrics, and wool carpets. It is also suitable for leather dyeing. The dye exhibits good fastness properties, including light fastness, soaping fastness, and resistance to oxygen bleaching.



Physical And Chemical Properties Analysis


  • Color : Blue-light pink

  • Solubility : Soluble in water, slightly soluble in ethanol and acetone, insoluble in toluene

  • Fastness Properties : Good light fastness, soaping fastness, and oxygen bleaching resistance


Scientific Research Applications

1. Degradation Studies

Acid Red 186, like other azo dyes, has been extensively studied in degradation experiments. For instance, Kayan and Gözmen (2012) explored the degradation of Acid Red 274, a related azo dye, using H2O2 in subcritical water conditions, achieving up to 80% mineralization. This study illustrates the potential methodologies for environmentally friendly degradation of azo dyes, including Acid Red 186 (Kayan & Gözmen, 2012).

2. Adsorption Studies

The adsorption properties of Acid Red 186 have also been a focus of research. Qiao et al. (2009) reported on the adsorption of Acid Red 18 and Acid Yellow 23, two anionic azo dyes, onto bentonite-based composite adsorbents. Their findings can be extrapolated to understand the adsorption behavior of Acid Red 186 in aqueous solutions (Qiao et al., 2009).

3. Photocatalytic Degradation

Photocatalytic degradation is another area of research relevant to Acid Red 186. Sohrabi and Ghavami (2008) studied the photocatalytic degradation of Direct Red 23, a mono-azo dye similar to Acid Red 186. Their research on the optimal conditions for degradation provides insights into how similar processes could be applied to Acid Red 186 (Sohrabi & Ghavami, 2008).

4. Colorimetric Applications

The use of azo dyes like Acid Red 186 in colorimetric applications has been explored. For example, Tôrres et al. (2011) developed a digital image-based method for determining total acidity in red wines, which could potentially be adapted for dyes like Acid Red 186 to facilitate similar analytical techniques (Tôrres et al., 2011).

5. Metal Complex Formation

Research by Abd-El-Kader et al. (1983) on the metal complex formation of C. I. Acid Red 186 with various metal ions like UO2++, Ce3+, and Th4+ provides valuable insights into the chemical behavior of Acid Red 186 in the presence of metal ions. These findings could have implications in fields such as analytical chemistry and environmental science (Abd-El-Kader et al., 1983).

Safety And Hazards

While Acid Red 186 is generally safe for use in textiles and leather, it’s essential to follow safety guidelines during handling and manufacturing. Always consult safety data sheets for specific precautions.


Future Directions

Research on Acid Red 186 could focus on:



  • Eco-friendly Synthesis : Developing greener synthesis methods.

  • Application Expansion : Exploring new applications beyond textiles.

  • Health and Environmental Impact : Investigating any potential health or environmental effects.


properties

IUPAC Name

sodium;chromium(3+);4-[[3-methyl-5-oxido-1-(3-sulfonatophenyl)pyrazol-4-yl]diazenyl]-3-oxidonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O8S2.Cr.Na/c1-11-18(20(26)24(23-11)12-5-4-6-13(9-12)33(27,28)29)21-22-19-15-8-3-2-7-14(15)17(10-16(19)25)34(30,31)32;;/h2-10,25-26H,1H3,(H,27,28,29)(H,30,31,32);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGQROYVAPRJDX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N=NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])[O-])[O-])C4=CC(=CC=C4)S(=O)(=O)[O-].[Na+].[Cr+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12CrN4NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acid Red 186

CAS RN

52677-44-8
Record name Acid Red 186
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052677448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromate(1-), [4-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O)-1-(3-sulfophenyl)-1H-pyrazol-4-yl]diazenyl-.kappa.N1]-3-(hydroxy-.kappa.O)-1-naphthalenesulfonato(4-)]-, sodium (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium [4-[[4,5-dihydro-3-methyl-5-oxo-1-(3-sulphophenyl)-1H-pyrazol-4-yl]azo]-3-hydroxynaphthalene-1-sulphonato(4-)]chromate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.796
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACID RED 186
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P34D42C573
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
EM Aboushloa, AM Etorki - British Journal of Environmental …, 2015 - academia.edu
… The aim of this study is to investigate experimentally and theoretically, the removal of reactive acid red 186 dye by granular activated carbon in batch processes. Batch process was …
Number of citations: 5 www.academia.edu
S Munesh, RC Meena - Research Journal of Chemical Sciences …, 2012 - isca.me
… was used as a photocatalyst for the removal of Acid Red 186 (CI 18810) from aqueous solutions. The … of toxic azo dye Acid Red 186 employing methylene blue immobilized resin (MBIR) …
Number of citations: 8 www.isca.me
IML Castelo-Branco… - International Journal of …, 2007 - degruyter.com
… In this context, our work addresses the reduction of colour of liquid samples of an azo dye, Acid Red 186 (AR 186), which is being used in dyeing processes by several textile unities in …
Number of citations: 4 www.degruyter.com
AK Abd‐El‐Kader, SM Abu‐El‐Wafa… - Journal of the …, 1983 - Wiley Online Library
… The electronic absorption spectra of CI Acid Red 186 are studied in solution of different pH. … The visible absorption spectra of CI Acid Red 186 in solutions of pH <; 3.5 display two bands …
Number of citations: 2 onlinelibrary.wiley.com
AK Abd-El-Kader, SM Abu-El-Wafa… - J. Chin. Chem. Soc …, 1983 - osti.gov
… The electronic absorption spectra of CI Acid Red 186 are studied in solution of different pH. The pK/sub a/ values of the acid-base equilibria set are determined and commented upon. …
Number of citations: 0 www.osti.gov
W Lin, Y Gowayed, S Kotha - Journal of applied polymer …, 1998 - Wiley Online Library
… Acid dyes containing metal ions, such as CI Acid Black 60, CI Acid Red 186, CI Acid Yellow … CI Acid Red 186 … 220.3 nate bonds between metal ions and amide groups CI Acid Red 186 …
Number of citations: 7 onlinelibrary.wiley.com
I Ciullini, S Tilli, A Scozzafava, F Briganti - Bioresource Technology, 2008 - Elsevier
… (Acid Blue 158, Acid Black 194, and Acid Red 186) since the oxidation was promoted by the … Acid Blue 158, Acid Black 194 and Acid Red 186 were all degraded to large extents due to …
Number of citations: 100 www.sciencedirect.com
G Migliavacca, F Ferrero, M Periolatto - Coloration Technology, 2014 - Wiley Online Library
Experiments were conducted to investigate the ultraviolet irradiation of wool fabric as a pretreatment for differential dyeing. Wool fabric was irradiated using a medium‐pressure mercury …
Number of citations: 15 onlinelibrary.wiley.com
GM EL-SAYED, IA EL-SABBAGH, LFM Ismail… - Journal of analytical …, 1991 - hero.epa.gov
… The absorption spectrum of some hydroxy azo-pyrazolone dyes (CI Acid Yellow 54, CI Acid Orange 74, and CI Acid Red 186) are assigned in organic solvents of varying polarities in …
Number of citations: 3 hero.epa.gov
W Lin, Y Gowayed - Journal of applied polymer science, 1999 - Wiley Online Library
… The metal complex acid dyes chosen were CI Acid Blue 158, CI Acid Black 60, and CI Acid Red 186. The trademarks and dyeing conditions of the selected dyestuffs are listed in Table I. …
Number of citations: 8 onlinelibrary.wiley.com

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